molecular formula C20H19F3N6S2 B2828239 3-[(2,5-dimethylbenzyl)sulfanyl]-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole CAS No. 956754-74-8

3-[(2,5-dimethylbenzyl)sulfanyl]-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole

Cat. No.: B2828239
CAS No.: 956754-74-8
M. Wt: 464.53
InChI Key: UBGYNBNLDAJIKJ-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a sulfanyl group at the 3-position (2,5-dimethylbenzyl substitution) and a thiazole ring at the 5-position, which is further substituted with a 3-methyl-5-(trifluoromethyl)pyrazole moiety. Its molecular formula is C23H21F3N6S2, with a molar mass of 526.57 g/mol.

Properties

IUPAC Name

4-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6S2/c1-11-5-6-12(2)14(7-11)9-30-19-26-25-17(28(19)4)15-10-31-18(24-15)29-16(20(21,22)23)8-13(3)27-29/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGYNBNLDAJIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C)C3=CSC(=N3)N4C(=CC(=N4)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(2,5-dimethylbenzyl)sulfanyl]-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole is a novel organic molecule with potential applications in medicinal chemistry and agrochemicals. Its unique structural features include multiple heterocycles—triazole, thiazole, and pyrazole—which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings.

  • Molecular Formula : C20H19F3N6S2
  • Molecular Weight : 464.53 g/mol
  • CAS Number : 956754-74-8

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities including antifungal, antibacterial, and herbicidal properties. The presence of trifluoromethyl and dimethylbenzyl groups enhances the lipophilicity and biological activity of the compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntifungalInhibits growth of various fungal species
AntibacterialExhibits activity against Gram-positive bacteria
HerbicidalEffective against specific weed species
CytotoxicityPotential cytotoxic effects in cancer cell lines

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the triazole and thiazole moieties may interfere with critical biochemical pathways in target organisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell wall synthesis in fungi.
  • Disruption of Cellular Processes : The interaction with cellular membranes may lead to increased permeability and subsequent cell death.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antifungal Activity : A study demonstrated that derivatives of triazole compounds showed promising antifungal properties against Candida albicans and Aspergillus niger. The mechanism was linked to the inhibition of ergosterol synthesis, a vital component of fungal cell membranes.
  • Antibacterial Properties : Research indicated that certain thiazole derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The compounds disrupted bacterial protein synthesis by targeting ribosomal RNA.
  • Herbicidal Efficacy : Field trials have shown that triazole-containing herbicides effectively control broadleaf weeds without affecting crop yield, suggesting a selective mode of action.

Scientific Research Applications

The compound 3-[(2,5-dimethylbenzyl)sulfanyl]-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole is a complex organic molecule featuring triazole, thiazole, and pyrazole rings, with a molecular weight of approximately 458.52 g/mol. The presence of trifluoromethyl and dimethylbenzyl moieties suggests applications in pharmaceuticals, particularly in the development of agrochemicals or medicinal compounds.

Potential Applications

  • Pharmaceuticals: Due to its complex structure, the compound may be useful in creating new medicinal compounds.
  • Agrochemicals: The trifluoromethyl and dimethylbenzyl parts of the molecule suggest it could be used in developing new agrochemicals.

Biological Activities

Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities:

  • Inhibition of specific enzymes
  • Antimicrobial properties
  • Anticancer activities

Further experimental validation is necessary to establish the full spectrum of biological activities.

Reactivity

The chemical behavior of this compound can be explored through various reactions typical for triazoles and thiazoles. It can undergo:

  • Electrophilic substitution
  • Cycloaddition
  • Condensation

The specific reactivity would depend on the conditions applied (e.g., temperature, solvent) and the presence of other reactive species.

Interaction Studies

Interaction studies involving this compound could focus on:

  • Protein-ligand binding
  • Enzyme inhibition mechanisms
  • Receptor agonism/antagonism

Chemical Reactions Analysis

Typical Reactions

The compound undergoes reactions characteristic of triazoles and thiazoles, including:

Reaction Type Description Conditions
Cyclization Formation of cyclic structures involving triazole or thiazole rings.Controlled temperatures/solvents
Substitution Replacement of functional groups (e.g., sulfanyl group) with other moieties.Specific reagents (e.g., alkylating agents)
Coupling Formation of new bonds, potentially involving cross-coupling or condensation.Catalysts (e.g., transition metals)
Hydrolysis Cleavage of bonds under acidic or basic conditions.pH-dependent (acidic/basic media)

These reactions are typically performed under controlled conditions to optimize yield and purity.

Reaction Conditions and Purification

Reactions are executed in organic solvents (e.g., DMF) and involve refluxing to drive thermodynamically favorable pathways. Purification methods such as recrystallization are employed to isolate the compound, ensuring high purity for downstream applications.

Structural Reactivity

The compound’s reactivity stems from its heterocyclic moieties :

  • Triazole ring : Prone to nucleophilic substitution or coupling reactions.

  • Thiazole ring : Can undergo electrophilic aromatic substitution or sulfur-based reactions.

  • Pyrazole moiety : May participate in hydrogen bonding or act as a ligand in metal-catalyzed reactions.

These features suggest potential applications in medicinal chemistry, such as target-specific binding or enzymatic inhibition .

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound is compared with structurally related 1,2,4-triazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Compound Name Molecular Formula Key Substituents Notable Features
Target Compound C23H21F3N6S2 3-(2,5-dimethylbenzyl)sulfanyl, 5-(thiazolyl-pyrazole) High steric bulk; trifluoromethyl enhances lipophilicity and metabolic stability
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole C23H18ClF3N4S 4-chlorophenyl, 4-methylphenyl, 3-(trifluoromethyl)benzylsulfanyl Chlorophenyl group may improve target binding affinity
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole C23H19FN6S 4-fluorobenzylsulfanyl, pyrrole-substituted pyrazole Pyrrole moiety introduces π-π stacking potential
4-(2,5-Dimethoxyphenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol C17H15N5O2S 2,5-dimethoxyphenyl, thienyl-pyrazole Thienyl group enhances electron-rich character

Substituent Effects on Bioactivity

  • Sulfanyl vs. Sulfonyl Linkages: The sulfanyl group (-S-) in the target compound (vs. Sulfonyl-linked triazoles exhibit higher specificity in enzyme inhibition due to stronger hydrogen bonding .
  • Trifluoromethyl Group : Present in both the target compound and ’s analog, this group is a bioisostere for chlorine or methyl, enhancing resistance to oxidative metabolism .
  • Heterocyclic Moieties : The thiazole-pyrazole combination in the target compound offers rigid planar geometry, favoring interactions with aromatic residues in enzyme active sites. By contrast, pyrrole-substituted analogs () may engage in π-π stacking but lack the thiazole’s sulfur-mediated interactions .

Q & A

Q. What are the key synthetic pathways for synthesizing this triazole-pyrazole-thiazole hybrid, and what reaction conditions are critical for intermediate formation?

Methodological Answer: Synthesis involves multi-step processes:

  • Step 1: Formation of the thiazolyl-pyrazole intermediate via nucleophilic substitution between 3-methyl-5-(trifluoromethyl)-1H-pyrazole and a thiazole derivative (e.g., 2-bromo-1,3-thiazole) under reflux in anhydrous THF .
  • Step 2: Sulfanyl group introduction via thiol-ene "click" chemistry. For example, reacting the intermediate with 2,5-dimethylbenzyl mercaptan in DMF at 60°C with a catalytic amount of triethylamine .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

Critical Parameters:

  • Strict anhydrous conditions for thiazole functionalization.
  • Temperature control (±2°C) during thiol-ene reactions to avoid disulfide byproducts.
Reaction Step Key Reagents Conditions Yield Range
Thiazole coupling2-bromo-1,3-thiazole, THFReflux, 12 h45–60%
Thiol-ene addition2,5-dimethylbenzyl mercaptan, DMF60°C, 6 h70–85%

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfanyl group integration at δ 3.8–4.2 ppm for –SCH2–) and trifluoromethyl signals (δ 120–125 ppm in ¹³C) .
  • HPLC-MS: Reverse-phase C18 column (ACN/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~530) .
  • X-ray Crystallography: For unambiguous confirmation of the triazole-thiazole-pyrazole core geometry (if single crystals are obtainable) .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

Methodological Answer: Prioritize assays based on structural analogs:

  • Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to fluconazole .
  • Enzyme Inhibition: Kinase or cytochrome P450 inhibition assays (e.g., fluorescence-based CYP3A4 screening) due to the triazole-thiazole scaffold’s affinity for heme-containing proteins .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the thiazole coupling step?

Methodological Answer: Systematic troubleshooting:

  • Catalyst Screening: Test Pd(PPh3)4 or CuI for Suzuki-Miyaura coupling instead of nucleophilic substitution .
  • Solvent Effects: Compare polar aprotic solvents (DMF vs. DMSO) for improved intermediate solubility.
  • Temperature Gradients: Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate reaction kinetics .
  • Byproduct Analysis: Employ LC-MS to identify disulfide or dimerization byproducts, then introduce antioxidants (e.g., BHT) .

Example Optimization Workflow:

Variable Tested Outcome Reference
Pd(PPh3)4 (2 mol%)Yield ↑ to 75%
Microwave, 100°CReaction time ↓ to 2 h

Q. How to resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer: Follow a tiered validation approach:

  • Pharmacokinetics (PK): Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodents. Low solubility (logP ~4.5) may explain in vivo inefficacy .
  • Metabolite Profiling: Identify Phase I/II metabolites using hepatic microsomes. The trifluoromethyl group may resist metabolism, but sulfanyl moieties could oxidize to sulfoxides .
  • Target Engagement: Use thermal shift assays (TSA) to confirm binding to purported targets (e.g., fungal CYP51) in vivo .

Q. What computational strategies can predict the compound’s reactivity or guide derivative design?

Methodological Answer: Leverage quantum mechanics/molecular modeling:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study electronic effects (e.g., electron-withdrawing trifluoromethyl on pyrazole) .
  • Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., with CYP51) to identify critical hydrogen bonds (e.g., triazole N2 with heme iron) .
  • QSAR Models: Train models using bioactivity data from analogs to prioritize substituents (e.g., 2,5-dimethylbenzyl vs. 4-fluorobenzyl sulfanyl groups) .

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